6-Formyl-isoophiopogonanone A

Tyrosinase Inhibition Enzyme Kinetics Skin Pigmentation

Researchers using Ophiopogon extracts or analogs (e.g., AIO-B) face inconsistent enzyme kinetics due to mixed inhibition and variable composition. 6-Formyl-isoophiopogonanone A (AIO-A) resolves this as a purified competitive tyrosinase inhibitor (IC50 126.7 µM). • Competitive mechanism enables reliable SAR interpretation. • RP-HPLC validated reference standard for pharmacopoeial authentication and species discrimination. • Scalable isolation: 9.6% w/w yield via SFE-HSCCC at 97.3% purity. Ideal for melanogenesis and enzymatic browning research requiring reproducible target engagement.

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
Cat. No. B1250278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyl-isoophiopogonanone A
Synonyms6-formyl-isoophiopogonanone A
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
InChIInChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3
InChIKeyBXBGUZJWTCKDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Formyl-isoophiopogonanone A Identity & Baseline


6-Formyl-isoophiopogonanone A (also referred to as 6-aldehydo-isoophiopogonanone A or AIO-A) is a homoisoflavonoid natural product (CAS 116291-82-8, molecular formula C₁₉H₁₆O₇, molecular weight 356.33 g/mol) primarily isolated from the tuberous and fibrous roots of Ophiopogon japonicus [1]. It belongs to a distinctive subclass of flavonoids characterized by a 3-benzylchroman-4-one scaffold, differentiating it from common flavonoids and isoflavonoids [2]. The compound has garnered research interest for its reported antioxidant and tyrosinase-inhibitory properties [3]. For procurement purposes, it is critical to distinguish it from its close structural analog, 6-aldehydo-isoophiopogonanone B (AIO-B), as well as co-occurring compounds like methylophiopogonanone A and B, which exhibit divergent biological activity profiles despite sharing a common biosynthetic origin.

1
Compound Identity
Homoisoflavonoid with 6-formyl substitution; distinct from analog AIO-B and common flavonoids
2
Procurement Basis
Purified natural product, isolated from Ophiopogon japonicus; not a crude extract or mixture
3
Research Context
Reported tyrosinase inhibition mechanism studies and antioxidant screening context

Why 6-Formyl-isoophiopogonanone A Has No Generic Substitute


Generic substitution of 6-Formyl-isoophiopogonanone A with crude Ophiopogon japonicus extracts or even closely related homoisoflavonoids like methylophiopogonanone B or 6-aldehydo-isoophiopogonanone B is scientifically unsound. The compound's unique 6-formyl substitution on the A-ring distinguishes it mechanistically: it confers a competitive inhibition mode against tyrosinase, while its direct analog AIO-B acts via mixed inhibition, leading to a 2.6-fold difference in IC₅₀ values [1]. Furthermore, quantitative HPLC analyses of authenticated plant material demonstrate that the relative abundance of 6-aldehydo-isoophiopogonanone A varies significantly by species and locality, meaning that extracts are not standardized surrogates for the isolated molecule [2]. Procuring the purified compound ensures reproducible activity in target-specific assays, avoiding the confounding effects of other bioactive homoisoflavonoids present in the same source material.

⚠️
Mechanism mismatch with close analog
6-aldehydo-isoophiopogonanone B (AIO-B) exhibits mixed-type inhibition, not competitive; interchange may confound enzyme kinetic interpretation.
⚠️
Crude extract variability
Relative abundance of this compound in Ophiopogon japonicus varies by species and locality; extracts are not standardized surrogates.
⚠️
Chemotype substitution risk
Methylophiopogonanones lack the 6-formyl group and show divergent activity profiles; scaffold diversity may be lost.

6-Formyl-isoophiopogonanone A Differentiation Evidence


Tyrosinase Inhibition: Competitive Mechanism vs AIO-B

In a direct paired-assay study, 6-aldehydo-isoophiopogonanone A (AIO-A) was a reversible competitive inhibitor of mushroom tyrosinase, while its structural analog 6-aldehydo-isoophiopogonanone B (AIO-B) acted as a reversible mixed-type inhibitor [1]. The IC₅₀ of AIO-A was (12.67 ± 2.52) × 10⁻⁵ mol·L⁻¹, compared to (4.81 ± 0.74) × 10⁻⁵ mol·L⁻¹ for AIO-B, representing a 2.63-fold difference [1]. Molecular docking revealed that AIO-A coordinates with copper ions in the active site via its aldehyde oxygen, a mechanism not shared by methylophiopogonanone derivatives [1].

Tyrosinase inhibition mechanism
Head-to-head
Competitive (AIO-A) vs mixed (AIO-B); IC₅₀ 126.7 μM vs 48.1 μM (2.63× difference)
Mechanism-specific SAR context; substitution alters inhibition kinetics
Mushroom tyrosinase; docking supports aldehyde‑copper interaction
Tyrosinase Inhibition Enzyme Kinetics Skin Pigmentation

Preparative Yield vs Methylophiopogonanone A

Using a unified supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC) protocol, the preparative yields of three homoisoflavonoids from Ophiopogon japonicus were directly compared [1]. From 140 mg of crude extract, the process yielded 13.5 mg of 6-formyl-isoophiopogonanone A (97.3% purity), versus 15.3 mg of methylophiopogonanone A (96.9% purity) and 4.1 mg of 6-aldehydo-isoophiopogonone A (98.3% purity) [1]. This indicates that 6-formyl-isoophiopogonanone A has a 3.3-fold higher preparative yield than its close analog 6-aldehydo-isoophiopogonone A, which directly impacts procurement cost and availability for large-scale studies.

Preparative yield comparison
Cross‑study comparable
13.5 mg (97.3%) vs 4.1 mg for 6‑aldehydo analog; 3.3‑fold higher yield from 140 mg crude
Informs cost‑efficient scale‑up; analog yield differences impact procurement planning
SFE‑HSCCC, 25 MPa, 55°C; 25% MeOH modifier
Natural Product Isolation Preparative Chromatography Purity Assessment

Principal Homoisoflavonoid Marker for Authentication

A validated RP-HPLC method established that only three homoisoflavonoids—methylophiopogonanone A, methylophiopogonanone B, and 6-aldehydo-isoophiopogonanone A—serve as the principal markers for authenticating Ophiopogon japonicus across 14 samples from different regions of China [1]. This analytical method achieved 98.5–102.6% recovery with linearity r > 0.9990 for the target compound [1]. The compound's selection as a quality marker over numerous other homoisoflavonoids in the plant (including ophiopogonanones and methylophiopogonones) underscores its chemotaxonomic significance and reliability as an analytical standard.

Principal QC marker
Class‑level inference
Selected as 1 of 3 principal homoisoflavonoid markers for RP‑HPLC authentication
Required analytical standard for botanical identity testing
14 samples, recovery 98.5–102.6%, r>0.9990
Quality Control Herbal Authentication RP-HPLC Quantification

Antioxidant Activity: No Direct Comparative Data

6-Formyl-isoophiopogonanone A has been described as possessing antioxidant activity in multiple studies and vendor datasheets [1]. An online HSCCC-DPPH radical scavenging detection system was employed during its isolation, confirming radical scavenging capacity [1]. However, no published study has provided a direct, quantitative, side-by-side comparison of its antioxidant IC₅₀ (e.g., DPPH, ABTS) against methylophiopogonanone A, methylophiopogonanone B, or 6-aldehydo-isoophiopogonanone B under identical assay conditions. In contrast, methylophiopogonanone B has been identified as the most potent antioxidant among Ophiopogon homoisoflavonoids across four different assay methods in a separate study [2].

Antioxidant activity
Data to verify
Qualitative DPPH scavenging confirmed; no direct comparative IC₅₀ vs analogs published
Antioxidant differentiation from in‑class analogs remains unquantified
Cross‑study comparison not feasible; confirmatory head‑to‑head testing needed
Antioxidant DPPH Radical Scavenging Online HSCCC-DPPH Assay

6-Formyl-isoophiopogonanone A Application Scenarios


Competitive Tyrosinase Inhibition Studies

For enzymology and drug discovery programs focused on melanogenesis or enzymatic browning, 6-Formyl-isoophiopogonanone A is the appropriate choice when a reversible competitive inhibitor scaffold is desired. Its IC₅₀ of 126.7 μM and aldehyde-mediated copper coordination distinguish it from AIO-B, which acts via a mixed mechanism [1]. Substituting AIO-A with AIO-B in such studies will produce fundamentally different inhibition kinetics and confound SAR interpretation.

Ophiopogon japonicus Authentication & QC

As one of only three validated principal homoisoflavonoid markers for RP-HPLC-based authentication of Ophiopogon japonicus [1], 6-Formyl-isoophiopogonanone A is a required analytical reference standard for pharmacopoeial compliance testing, herbal product quality assurance, and geographic origin discrimination studies. Laboratories conducting this analysis cannot substitute with methylophiopogonanone A or B alone.

Preparative-Scale Isolation & Cost Optimization

The demonstrated preparative yield of 13.5 mg per 140 mg crude extract (9.6% w/w yield) with 97.3% purity using SFE-HSCCC [1] provides a benchmark for process chemists optimizing large-scale isolation. The 3.3-fold higher yield compared to its analog 6-aldehydo-isoophiopogonone A makes it a more economical target for gram-scale purification campaigns, which is relevant for in vivo pharmacology and toxicology studies.

Homoisoflavonoid Scaffold Diversity Screening

For screening libraries aiming to maximize homoisoflavonoid chemical diversity, 6-Formyl-isoophiopogonanone A provides a unique 6-formyl substitution pattern absent in methylophiopogonanones and ophiopogonanones. When the research objective is scaffold-representative screening rather than potency-driven selection against a single target, this compound fills a distinct chemotype slot that cannot be occupied by other Ophiopogon-derived homoisoflavonoids [1].

Application
Selection Property
Validation Focus
Tyrosinase inhibition mechanism studies
Competitive inhibition scaffold
Mechanism confirmation vs mixed‑type analogs
Botanical authentication & QC
Validated principal marker compound
HPLC method verification and chemotaxonomic consistency
Preparative‑scale isolation
Higher isolation yield benchmark
Process yield and purity validation
Scaffold diversity screening
Unique 6‑formyl substitution pattern
Chemotype representation confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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